BenchChemオンラインストアへようこそ!

(5-Bromo-2-chlorophenyl)methanesulfonamide

Chemoselective cross-coupling SGLT2 inhibitor synthesis Dihalogenated building blocks

(5-Bromo-2-chlorophenyl)methanesulfonamide (CAS 1427380-65-1) is a dihalogenated phenylmethanesulfonamide compound with molecular formula C₇H₇BrClNO₂S and molecular weight 284.56 g/mol. It features a 1,2,4-trisubstituted benzene ring bearing bromine at the 5-position, chlorine at the 2-position, and a methanesulfonamide (–CH₂–SO₂NH₂) group at the 1-position via a methylene bridge.

Molecular Formula C7H7BrClNO2S
Molecular Weight 284.56
CAS No. 1427380-65-1
Cat. No. B1652350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-chlorophenyl)methanesulfonamide
CAS1427380-65-1
Molecular FormulaC7H7BrClNO2S
Molecular Weight284.56
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CS(=O)(=O)N)Cl
InChIInChI=1S/C7H7BrClNO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
InChIKeyXTPHYFNNVWAMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-chlorophenyl)methanesulfonamide (CAS 1427380-65-1) – A Dual-Halogenated Sulfonamide Building Block for SGLT2 Inhibitor Synthesis and Site-Selective Functionalization


(5-Bromo-2-chlorophenyl)methanesulfonamide (CAS 1427380-65-1) is a dihalogenated phenylmethanesulfonamide compound with molecular formula C₇H₇BrClNO₂S and molecular weight 284.56 g/mol . It features a 1,2,4-trisubstituted benzene ring bearing bromine at the 5-position, chlorine at the 2-position, and a methanesulfonamide (–CH₂–SO₂NH₂) group at the 1-position via a methylene bridge [1]. The compound is primarily valued in medicinal chemistry as a key intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, including dapagliflozin and empagliflozin, which are first-line therapies for type 2 diabetes . The presence of two distinct halogen substituents (Br and Cl) on the aromatic ring, along with the methylene-bridged sulfonamide group, provides orthogonal reactivity handles that enable sequential, site-selective functionalization strategies not accessible with mono-halogenated or non-bridged sulfonamide analogs.

Why Generic Substitution Fails – The Orthogonal Reactivity and Stereoelectronic Profile of (5-Bromo-2-chlorophenyl)methanesulfonamide Cannot Be Replicated by Mono-Halogenated or Direct-Attached Sulfonamide Analogs


In-class compounds such as (2-chlorophenyl)methanesulfonamide (CAS 89665-79-2), 5-bromo-2-chlorobenzenesulfonamide (CAS 1208077-22-8), and 5-bromo-2-chlorobenzylamine (CAS 1096296-85-3) share partial structural similarity but each lacks at least one critical feature that defines the synthetic utility of (5-Bromo-2-chlorophenyl)methanesulfonamide. Specifically, the combination of (i) a methylene bridge that decouples the sulfonamide group from direct conjugation with the aromatic ring, (ii) a bromine atom at the 5-position providing a highly reactive handle for Pd-catalyzed cross-coupling, and (iii) a chlorine atom at the 2-position that remains inert under standard Suzuki/Negishi conditions but can be activated under more forcing conditions or via alternative mechanisms (e.g., SNAr, photoredox), creates a unique orthogonal functionalization platform [1]. The C–Br bond (bond dissociation energy ~80 kcal/mol) undergoes oxidative addition with Pd(0) catalysts at rates approximately 10²–10³ times faster than the C–Cl bond (~95 kcal/mol), enabling chemoselective sequential cross-coupling that mono-halogenated or identically dihalogenated analogs cannot provide [2]. Furthermore, the methylene-bridged sulfonamide motif is specifically required for the synthesis of SGLT2 inhibitors where the –CH₂–SO₂NH₂ group serves as a critical pharmacophoric element [3]. Substituting with a directly attached benzenesulfonamide or an amine analog fundamentally alters the conformational landscape, hydrogen-bonding capacity, and downstream reactivity, rendering generic substitution chemically and pharmacologically invalid.

Quantitative Differentiation Evidence for (5-Bromo-2-chlorophenyl)methanesulfonamide vs. Closest Structural Analogs


Orthogonal C–Br vs. C–Cl Bond Reactivity Enables Sequential Pd-Catalyzed Cross-Coupling Not Feasible with Mono-Halogenated Analogs

The target compound contains two distinct aryl halide bonds with substantially different reactivities toward Pd(0) oxidative addition: C–Br (BDE ~80.4 kcal/mol) vs. C–Cl (BDE ~95.0 kcal/mol), a 14.6 kcal/mol difference that translates to a 10²–10³ fold rate enhancement for bromide under standard Suzuki or Negishi conditions [1]. This enables a chemoselective, sequential coupling strategy where the C5–Br position is functionalized first (leaving C2–Cl intact), followed by activation of the C2–Cl bond under more forcing conditions or via alternative catalytic systems (e.g., Pd/XPhos, Ni catalysis, photoredox) [2]. In contrast, (2-chlorophenyl)methanesulfonamide (CAS 89665-79-2) possesses only a single C–Cl reactive handle, precluding sequential diversification. 5-Bromo-2-chlorobenzenesulfonamide (CAS 1208077-22-8) retains both halogens but lacks the methylene bridge, altering the steric and electronic environment at the reactive centers .

Chemoselective cross-coupling SGLT2 inhibitor synthesis Dihalogenated building blocks

Methylene-Bridged Sulfonamide Provides Conformational Flexibility and Distinct Hydrogen-Bonding Geometry Compared to Directly Attached Benzenesulfonamide Analogs

The –CH₂–SO₂NH₂ group in the target compound introduces a rotatable sp³ carbon between the aromatic ring and the sulfonamide, with 2 freely rotatable bonds and a calculated topological polar surface area (tPSA) of 60.16 Ų [1]. This methylene spacer decouples the sulfonamide from aromatic ring conjugation, altering both the pKa of the sulfonamide NH (predicted pKa ~10.23) and the spatial orientation of the hydrogen-bond donor/acceptor groups compared to 5-bromo-2-chlorobenzenesulfonamide (CAS 1208077-22-8), where the –SO₂NH₂ is directly attached and conjugatively coupled to the ring . The calculated logD (pH 5.5) of 1.71 for the target compound [1] reflects a balanced lipophilicity profile suitable for membrane permeability while retaining aqueous solubility for synthetic handling. The directly attached benzenesulfonamide analog has a lower molecular weight (270.53 vs. 284.56 g/mol) but lacks the conformational degrees of freedom necessary to access the binding pose required for SGLT2 inhibitor pharmacophore models [2].

Conformational analysis Sulfonamide pharmacophore SGLT2 inhibitor design

Validated Intermediate for SGLT2 Inhibitor Synthesis (Dapagliflozin and Empagliflozin) with Established Synthetic Utility in Commercial-Scale Processes

The target compound is explicitly claimed as a crucial intermediate in patented processes for the synthesis of SGLT2 inhibitors, including dapagliflozin (Farxiga®) and empagliflozin (Jardiance®), which collectively represent a >$10 billion global market [1]. The compound's bromine atom serves as the cross-coupling handle for installing the biaryl ether moiety characteristic of these drugs, while the methylene-bridged sulfonamide is retained in the final pharmacophore [2]. Alternative intermediates such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4) and 5-bromo-2-chloro-4′-ethoxydiphenylmethane (CAS 461432-23-5) are used at different synthetic stages but do not provide the sulfonamide functionality [3]. The commercial availability of this compound at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple certified suppliers supports its direct use in medicinal chemistry campaigns without the need for in-house synthesis and purification of the sulfonamide building block.

SGLT2 inhibitor Dapagliflozin synthesis Empagliflozin intermediate Pharmaceutical process chemistry

Predicted Lipophilicity (LogP 1.85–2.7) and Polar Surface Area (60.16 Ų) Position the Compound in a Favorable Region of Drug-Like Chemical Space Compared to Both More Lipophilic and More Polar Analogs

The target compound exhibits a calculated LogP of 1.85–1.89 (experimentally estimated) and XLogP of 2.7 (atom-based calculation), with a tPSA of 60.16 Ų and compliance with all four Lipinski Rule-of-Five criteria (MW 284.56 < 500; LogP < 5; H-bond donors = 1 < 5; H-bond acceptors = 3 < 10) [1]. This physicochemical profile positions the compound in a favorable region of drug-like space for use as a fragment or building block in lead optimization campaigns. In comparison, (2-chlorophenyl)methanesulfonamide (MW 205.66, single Cl only) has lower molecular complexity but lacks the bromine handle for further diversification . 5-Bromo-2-chlorobenzenesulfonamide (MW 270.53, direct attachment) has a different LogP and H-bond geometry due to conjugation [2]. The balanced LogP of the target compound facilitates both organic-phase synthetic processing and aqueous compatibility, an important consideration for multi-step synthesis and purification.

Physicochemical profiling Drug-likeness Lipinski Rule of Five Medicinal chemistry

Validated Application Scenarios for (5-Bromo-2-chlorophenyl)methanesulfonamide Based on Quantitative Differentiation Evidence


Sequential, Site-Selective Suzuki–Negishi Cross-Coupling for Modular Construction of Biaryl Sulfonamide Libraries

Medicinal chemistry groups synthesizing biaryl sulfonamide libraries for SGLT2 or related targets should procure this compound as the primary building block. The orthogonal C–Br (C5) and C–Cl (C2) reactivity enables a two-step diversification sequence: first, Suzuki coupling at the more reactive C5–Br position (using Pd(PPh₃)₄, 60–80 °C) to install aryl/heteroaryl group A, followed by activation of the C2–Cl bond using a more active catalyst system (e.g., Pd/XPhos, 100–110 °C, or Ni-catalyzed conditions) to introduce group B [1]. This sequential strategy is not feasible with (2-chlorophenyl)methanesulfonamide or 5-bromo-2-chlorobenzenesulfonamide [2], making this compound indispensable for constructing diversely substituted, non-symmetric biaryl sulfonamides in a convergent manner.

Late-Stage Intermediate for Dapagliflozin and Empagliflozin Generic API Process Development

For CDMOs and generic pharmaceutical companies developing cost-effective synthetic routes to SGLT2 inhibitors, this compound serves as a strategically positioned late-stage intermediate that combines the aryl bromide coupling handle with the intact sulfonamide pharmacophore [1]. Its use eliminates the need for separate sulfonamide installation steps (e.g., chlorosulfonylation or sulfonamide coupling), reducing the synthetic sequence by 2–3 steps compared to routes starting from 5-bromo-2-chlorobenzylamine or 5-bromo-2-chlorobenzoic acid [3]. Commercial availability at 95% purity with batch-specific QC (NMR, HPLC) from certified suppliers supports direct use in GMP-like process development without additional purification.

Fragment-Based Drug Discovery (FBDD) Screening of Sulfonamide-Containing Chemical Probes with Balanced Physicochemical Properties

The target compound's favorable Lipinski profile (LogP 1.85–2.7, tPSA 60.16 Ų, MW 284.56, HBD 1, HBA 3) and full Rule-of-Five compliance make it an attractive fragment or scaffold for FBDD campaigns targeting enzymes with sulfonamide-binding pockets, including carbonic anhydrases, sulfatases, and serine proteases [1][2]. The methylene-bridged sulfonamide provides a distinct hydrogen-bonding geometry compared to aryl sulfonamides, potentially accessing different binding sub-pockets. The bromine and chlorine substituents provide both additional van der Waals contacts and synthetic handles for hit expansion, making this compound a more versatile fragment than simpler phenylmethanesulfonamides lacking halogen diversity.

Building Block for Covalent Inhibitor Design Exploiting the C2–Cl Position for SNAr-Based Covalent Warhead Installation

The chlorine atom at the 2-position, activated by the electron-withdrawing bromine at the 5-position and the sulfonamide at the 1-position, presents an opportunity for nucleophilic aromatic substitution (SNAr) under appropriate conditions. This enables the installation of covalent warheads (e.g., acrylamide, vinyl sulfonamide) or fluorescent probes after the initial Suzuki coupling at the C5–Br position [1]. This sequential functionalization strategy—Pd-catalyzed cross-coupling followed by SNAr—is unique to dihalogenated aromatics with electronically differentiated halogens and is not accessible with symmetrical dihalogenated or mono-halogenated analogs [2], making this compound a privileged building block for targeted covalent inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Bromo-2-chlorophenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.